molecular formula C11H8F3NO2 B8324124 (3-Phenyl-5-(trifluoromethyl)isoxazol-4-yl)methanol

(3-Phenyl-5-(trifluoromethyl)isoxazol-4-yl)methanol

Cat. No.: B8324124
M. Wt: 243.18 g/mol
InChI Key: RVRIVDQMNCLSIZ-UHFFFAOYSA-N
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Description

(3-Phenyl-5-(trifluoromethyl)isoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

[3-phenyl-5-(trifluoromethyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)10-8(6-16)9(15-17-10)7-4-2-1-3-5-7/h1-5,16H,6H2

InChI Key

RVRIVDQMNCLSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-phenyl-5-trifluoromethyl-isoxazole-4-carboxylic acid (5.0 g, 19 mmol in THF (60 mL) at −10° C. was added triethylamine (2.0 g, 2.71 mL, 19 mmol) and then a solution of ethylchloroformate (2.1 g, 1.9 mL, 19 mmol) in THF (10 mL) added keeping the temperature below −5° C. After 30 min the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (1.8 g, 49 mmol) in water (20 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature overnight and diluted with HCl (1 N) and extracted with ethyl acetate. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (3.1 g, 66%) as a white solid. MS: m/e=243.1 [M]′.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.71 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
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solvent
Reaction Step One
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1.9 mL
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reactant
Reaction Step Two
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Quantity
10 mL
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solvent
Reaction Step Two
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1.8 g
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reactant
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20 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
66%

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